molecular formula C20H14ClNO4S B8042560 2-(3-chlorophenoxy)-N-(5,5-dioxodibenzothiophen-3-yl)acetamide

2-(3-chlorophenoxy)-N-(5,5-dioxodibenzothiophen-3-yl)acetamide

Cat. No.: B8042560
M. Wt: 399.8 g/mol
InChI Key: AXDURDCFECANRJ-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(5,5-dioxodibenzothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group and a dioxodibenzothiophenyl group attached to an acetamide moiety

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(5,5-dioxodibenzothiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4S/c21-13-4-3-5-15(10-13)26-12-20(23)22-14-8-9-17-16-6-1-2-7-18(16)27(24,25)19(17)11-14/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDURDCFECANRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)NC(=O)COC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(5,5-dioxodibenzothiophen-3-yl)acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate acylating agent under basic conditions.

    Synthesis of the dioxodibenzothiophenyl intermediate: This involves the oxidation of dibenzothiophene to form the dioxodibenzothiophene derivative.

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the dioxodibenzothiophenyl intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(5,5-dioxodibenzothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research could explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(3-chlorophenoxy)-N-(5,5-dioxodibenzothiophen-3-yl)acetamide exerts its effects would depend on its specific application. For instance, if it has biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(5,5-dioxodibenzothiophen-3-yl)acetamide: Similar structure with a different position of the chlorine atom.

    2-(3-bromophenoxy)-N-(5,5-dioxodibenzothiophen-3-yl)acetamide: Bromine atom instead of chlorine.

    2-(3-chlorophenoxy)-N-(5,5-dioxodibenzothiophen-2-yl)acetamide: Different position of the dioxodibenzothiophene group.

Uniqueness

2-(3-chlorophenoxy)-N-(5,5-dioxodibenzothiophen-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both chlorophenoxy and dioxodibenzothiophenyl groups can impart distinct chemical and biological properties.

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